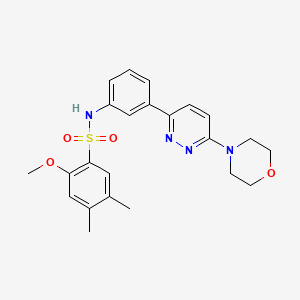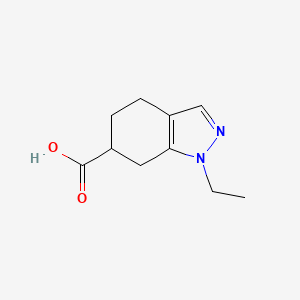
1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid” is a chemical compound with the CAS Number: 1780892-10-5 . It has a molecular weight of 194.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-2-12-9-5-7 (10 (13)14)3-4-8 (9)6-11-12/h6-7H,2-5H2,1H3, (H,13,14) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis and Derivative Exploration
Research into 1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid and its derivatives spans various chemical syntheses and potential applications in medicinal chemistry. For instance, a study on N1-substituted 1H-indazole-3-ethyl carboxylates highlighted the creation of sixty-five new derivatives with various aliphatic or aromatic acyl radicals, investigating their potential antiarthritic effects and acute toxicity in rats. Among these, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at low doses without affecting weight gain, indicating a potential for therapeutic application (Bistocchi et al., 1981).
Novel Annulation Methods
Further, the phosphine-catalyzed [4 + 2] annulation method using ethyl 2-methyl-2,3-butadienoate with N-tosylimines produced ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showing complete regioselectivity and excellent yields. This method opens new pathways for synthesizing highly functionalized tetrahydropyridines, expanding the scope of chemical reactions for indazole derivatives (Zhu et al., 2003).
Antimicrobial and Antispermatogenic Activities
Research has also focused on synthesizing and evaluating the biological activities of indazole derivatives. For instance, halogenated 1-benzylindazole-3-carboxylic acids demonstrated significant antispermatogenic activity, suggesting potential use in fertility control or contraceptive research (Corsi & Palazzo, 1976). Additionally, the synthesis of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity showcased the broad potential of indazole derivatives in addressing microbial resistance (Holla et al., 2005).
Catalysis and Photoluminescence
Moreover, indazole derivatives have been explored for their catalytic and photoluminescent properties. A study on a new family of d(10) coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand demonstrated improved catalytic activity and photoluminescence, indicating potential applications in material science and organic synthesis (Wang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Mécanisme D'action
Target of Action
Indazole derivatives, a class of compounds to which this molecule belongs, have been known to interact with various targets such as chk1 and chk2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in cellular processes and their modulation can lead to therapeutic effects.
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . The specific interactions between this compound and its targets, and the resulting changes, would need further investigation.
Biochemical Pathways
Given that indazole derivatives can interact with kinases like chk1, chk2, and h-sgk , it is plausible that this compound may affect pathways regulated by these kinases. These could include cell cycle regulation, apoptosis, and other cellular processes.
Result of Action
Given the potential targets of indazole derivatives , it is plausible that this compound could have effects on cell cycle regulation, apoptosis, and other cellular processes.
Propriétés
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9-5-7(10(13)14)3-4-8(9)6-11-12/h6-7H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEMEWZXOSXKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC(C2)C(=O)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780892-10-5 |
Source


|
| Record name | 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)

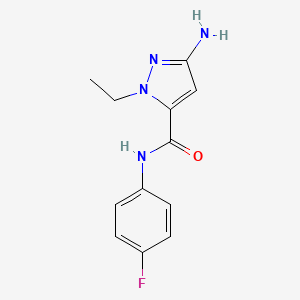
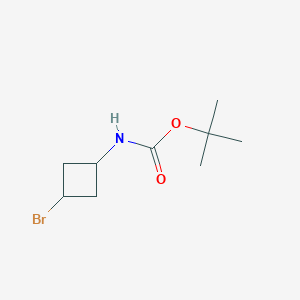
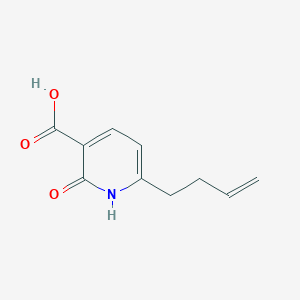
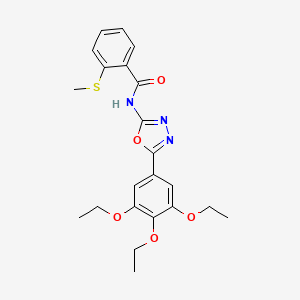
![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)
![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)
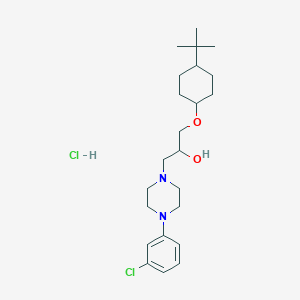
![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)
